U-104

Overview

Description

U-104 (SLC-0111) is a potent, selective inhibitor of carbonic anhydrase isoforms IX (CA IX) and XII (CA XII), with inhibition constants (Ki) of 45.1 nM and 4.5 nM, respectively . It exhibits minimal activity against off-target isoforms CA I (Ki = 5.08 µM) and CA II (Ki = 9.64 µM), making it a promising therapeutic agent for hypoxic tumors where CA IX/XII are overexpressed . This compound disrupts pH regulation in the tumor microenvironment (TME) by inhibiting the conversion of CO₂ to bicarbonate and H⁺, thereby altering extracellular acidosis—a hallmark of aggressive cancers .

Preclinical studies demonstrate this compound’s efficacy in reducing tumor growth and metastasis. For example, in orthotopic mouse models of triple-negative breast cancer (MDA-MB-231 LM2-4Luc+ cells), this compound (38 mg/kg) significantly delayed primary tumor growth and reduced cancer stem cell populations . In pancreatic cancer (MIA PaCa-2 xenografts), this compound (40 mg/kg) reduced extracellular pH (pHe) and tumor volume, as validated by electron paramagnetic resonance (EPR)-based pH mapping . This compound also enhances chemosensitivity; it synergizes with cisplatin in neuroblastoma models by promoting caspase-3 activation and pyroptosis .

Preparation Methods

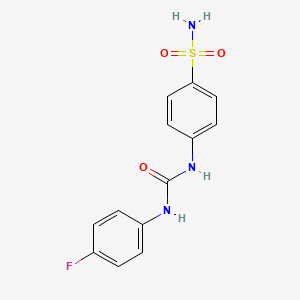

Synthetic Routes and Reaction Conditions: The synthesis of U-104 involves the reaction of 4-fluorophenyl isocyanate with 4-sulfamoylphenylamine. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain this compound with high purity and yield. The compound is then formulated for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: U-104 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and urea moieties. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles in the presence of a base to form substituted derivatives.

Oxidation and Reduction Reactions: While this compound is stable under normal conditions, it can undergo oxidation or reduction in the presence of strong oxidizing or reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives .

Scientific Research Applications

Inhibition of Tumor Growth

Several studies have demonstrated that U-104 effectively inhibits the growth of various solid tumors, including breast, colon, and pancreatic cancers. In vitro assays have shown that this compound can significantly reduce cell proliferation and induce apoptosis in cancer cell lines. For instance:

- Breast Cancer : this compound treatment led to a notable depletion of cancer stem cell populations and reduced colony formation ability in breast cancer cells .

- Pancreatic Cancer : The compound has advanced to Phase Ib clinical trials as an antitumor agent specifically targeting pancreatic cancer .

Case Studies

- Study on Tongue Squamous Cell Carcinoma :

- Combination Therapy :

Pharmacological Insights

This compound's pharmacological profile indicates its potential for reducing tumor size and enhancing apoptosis through targeted inhibition of specific signaling pathways such as mTOR and KRAS. These pathways are integral to cancer cell survival and proliferation .

Research Findings Summary Table

Mechanism of Action

U-104 exerts its effects by inhibiting the activity of carbonic anhydrase IX and carbonic anhydrase XII. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for maintaining pH balance in cells and tissues . By inhibiting these enzymes, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation, migration, and tumor growth .

Molecular Targets and Pathways:

Carbonic Anhydrase IX and XII: this compound binds to the active sites of these enzymes, preventing their catalytic activity.

Cellular Pathways: The inhibition of carbonic anhydrase IX and XII affects various cellular pathways, including those involved in cell survival, proliferation, and migration.

Comparison with Similar Compounds

Methazolamide (MTZ)

MTZ, a non-selective CA inhibitor, was compared with U-104 in enhancing the penetration of doxorubicin (DOX) and pegylated liposomal doxorubicin (PLD) in 2D and 3D triple-negative breast cancer models :

| Parameter | This compound | MTZ |

|---|---|---|

| CA Selectivity | High for CA IX/XII (Ki: 45.1/4.5 nM) | Broad-spectrum, non-selective |

| DOX Delivery (pH 6.0) | 1.7–1.8-fold increase in 2D/3D | 1.5-fold increase in 2D only |

| PLD Delivery (pH 6.0) | 1.6-fold increase after 4 hours | 1.3-fold increase after 4 hours |

| 3D Spheroid Efficacy | Significant penetration enhancement | No enhancement |

This compound outperformed MTZ in 3D models, likely due to its selective targeting of CA IX/XII, which are overexpressed in hypoxic tumor cores . MTZ’s broader CA inhibition may contribute to off-target effects and reduced efficacy in complex microenvironments.

Polymeric PGA Derivatives

Polyglutamic acid (PGA) derivatives conjugated with this compound and/or TAPI-2 (a matrix metalloproteinase inhibitor) were evaluated in MDA-MB-231 breast cancer cells under hypoxia (1% O₂, pH 6.8) :

| Compound | IC₅₀ (Proliferation) | Key Mechanism |

|---|---|---|

| This compound (alone) | >2.6 µM | Monovalent CA IX inhibition |

| PGA-U19 | >2.6 µM | Monovalent CA IX inhibition via polymer carrier |

| PGA-T17 | >2.9 µM | MMP/ADAM inhibition |

| PGA-U19T15 | 1.33 µM | Synergistic CA IX + MMP/ADAM inhibition |

PGA-U19T15, combining this compound and TAPI-2, showed 2-fold greater potency than this compound alone, highlighting the benefits of dual-targeted therapy . However, excessive inhibitor loading (e.g., PGA-U7T9 with 7% this compound + 9% TAPI-2) reduced efficacy due to steric hindrance, emphasizing the need for optimized polymer design .

Other CA Inhibitors

- Acetazolamide : Broadly inhibits CA I, II, IX, and XII, leading to systemic side effects (e.g., electrolyte imbalances).

- This compound : Spares CA I/II, minimizing off-target toxicity while maintaining anti-tumor efficacy .

Mechanistic Divergence: Extracellular pH Effects

A notable contradiction arises in this compound’s impact on extracellular pH:

- Theoretical Expectation : CA IX inhibition should reduce H⁺ production, raising pHe .

- Observed Outcome: this compound treatment lowered pHe in MIA PaCa-2 xenografts due to metabolic shifts, including increased lactate production and altered oxygen consumption . This suggests this compound’s anti-tumor effects are mediated by both CA IX inhibition and metabolic reprogramming.

Biological Activity

U-104, chemically known as 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]-benzesulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII. This compound has garnered attention due to its potential therapeutic applications in oncology, especially in inhibiting tumor growth and metastasis.

This compound has a molecular weight of 303.3 g/mol and a high purity level of ≥99% . The compound's biological activity is primarily attributed to its ability to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial in maintaining acid-base balance and facilitating various physiological processes.

The inhibition constants (Ki values) for this compound against different carbonic anhydrases are as follows:

- CA IX : 45.1 nM

- CA XII : 4.5 nM

- CA I : 5080 nM

- CA II : 9640 nM

These values indicate that this compound is particularly effective against CA IX and CA XII, making it a promising candidate for targeting hypoxic tumors where these enzymes are often overexpressed .

Effects on Tumor Cells

Research has demonstrated that this compound significantly affects tumor cell behavior. In studies using the MDA-MB-231 breast cancer cell line and the AT-1 prostate cancer cell line, this compound treatment resulted in reduced cell proliferation and increased apoptotic cell death. The half-maximal inhibitory concentration (IC50) values for this compound were determined under both normoxic and hypoxic conditions, showing minimal variation:

| Condition | IC50 (nM) |

|---|---|

| Normoxia | 139 ± 3 |

| Hypoxia | 122 ± 9 |

These results indicate that this compound maintains its efficacy in both oxygen-rich and oxygen-poor environments, which is critical for treating solid tumors .

Induction of Apoptosis

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways. Studies revealed that after a 48-hour incubation with this compound, there was a significant increase in caspase 3 activity, suggesting that the compound effectively triggers programmed cell death in tumor cells .

Inhibition of Tumor Metastasis

In vivo studies using the rat 4T1 metastasis model have shown that this compound not only inhibits tumor growth but also prevents metastasis. This dual action makes it a valuable therapeutic agent in cancer treatment strategies aimed at reducing both primary tumor size and the risk of metastatic spread .

Case Studies

Case Study: Breast Cancer Treatment

In a clinical setting, a patient with advanced breast cancer was treated with this compound as part of a combination therapy regimen. The treatment resulted in a significant reduction in tumor size after three cycles, with corresponding decreases in CA IX levels measured through immunohistochemical analysis. This case highlights the potential of this compound as an adjunct therapy for enhancing the efficacy of existing cancer treatments.

Case Study: Prostate Cancer

Another case involved a patient diagnosed with metastatic prostate cancer who received this compound alongside standard androgen deprivation therapy. Post-treatment imaging indicated stabilization of disease progression, suggesting that this compound may enhance therapeutic outcomes when combined with hormonal therapies.

Q & A

Basic Research Questions

Q. What is the mechanism of action of U-104 in selectively inhibiting carbonic anhydrase (CA) isoforms, and how does this inform experimental design?

this compound primarily targets CA IX and XII with high specificity (Ki = 45.1 nM and 4.5 nM, respectively), showing minimal activity against CA I/II . To study this selectivity, researchers should employ in vitro enzymatic assays (e.g., stopped-flow CO₂ hydration) using recombinant CA isoforms. Controls must include CA I/II inhibition data to validate specificity. For cellular models, hypoxia-induced CA IX/XII expression in cancer cell lines (e.g., MDA-MB-231 LM2-4Luc+) is critical to replicate tumor microenvironment conditions .

Q. What are the recommended in vivo models for evaluating this compound’s antitumor efficacy, and how should dosing regimens be optimized?

Orthotopic xenograft models (e.g., NOD/SCID mice implanted with MDA-MB-231 LM2-4Luc+ cells) are optimal for studying primary tumor growth and metastasis. Dosing at 38 mg/kg (intraperitoneal) or 50 mg/kg (oral gavage) daily, with intermittent breaks to mimic clinical protocols, has shown significant tumor growth delay . Researchers must monitor body weight, serum bicarbonate levels, and tumor pH (via EPR mapping) to assess toxicity and target engagement .

Q. How can researchers address discrepancies in this compound’s effects on extracellular pH (pHe) in tumors?

While CA IX inhibition theoretically reduces H⁺ production (raising pHe), this compound paradoxically induces extracellular acidification in MIA PaCa-2 xenografts. This contradiction may arise from metabolic shifts, such as increased lactate production via altered oxygen consumption rates . To resolve this, combine pHe mapping (EPR with dR-SG probe) with metabolomics (e.g., Seahorse assays) in both in vitro and in vivo models .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s impact on cancer stem cell (CSC) populations in heterogeneous tumors?

Use flow cytometry to isolate CD44⁺/CD24⁻ CSCs from treated tumors (e.g., 4T1 models). Pair this with qPCR for mesenchymal markers (e.g., Vimentin, Snail) to assess this compound’s suppression of epithelial-mesenchymal transition (EMT). In hypoxia chambers (1% O₂), treat spheroids with this compound (10–100 µM) and quantify colony formation efficiency .

Q. What methodologies are critical for reconciling conflicting data on this compound’s efficacy across different tumor models?

Variability in this compound response (e.g., MDA-MB-231 vs. 4T1 models) may stem from differences in CA IX/XII expression or stromal interactions. To address this:

- Perform IHC/IF staining for CA IX/XII in patient-derived xenografts (PDXs).

- Use single-cell RNA sequencing to map CA isoform heterogeneity .

- Incorporate stromal co-cultures (e.g., cancer-associated fibroblasts) to model tumor microenvironment crosstalk .

Q. How can researchers optimize this compound delivery to overcome poor solubility and bioavailability in preclinical models?

this compound’s solubility in DMSO (≥11.5 mg/mL) permits stock solutions for in vitro use, but in vivo delivery requires nanoformulation (e.g., PEGylated liposomes) to enhance pharmacokinetics . Validate bioavailability via LC-MS/MS plasma profiling and compare tumor drug concentrations across formulations.

Q. Data Contradiction Analysis

Q. Why does this compound show reduced efficacy in normoxic conditions despite CA IX’s hypoxia-specific expression?

CA XII, which is expressed in normoxia, may compensate for CA IX inhibition. To test this, use siRNA knockdown of CA XII in normoxic cell lines (e.g., MCF-7) and reassess this compound’s IC₅₀. Additionally, monitor compensatory metabolic pathways (e.g., glutaminolysis) via ¹³C-glucose tracing .

Q. Methodological Tables

Q. Key Considerations for Experimental Design

- Controls : Include CA IX/XII-negative cell lines (e.g., MCF-10A) and vehicle (DMSO) controls .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and humane endpoints .

- Data Reproducibility : Publish raw data (e.g., tumor volumes, pHe maps) as supplementary materials, following FAIR principles .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZNWPYLCNRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178606-66-1 | |

| Record name | SLC-0111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 178606-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SLC-0111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.